![molecular formula C13H19ClN2O B13904093 (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chlorophenyl group, and a dimethylbutanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with 3,3-dimethylbutanoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the chlorophenyl group can yield a phenyl derivative.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenethylamines: These compounds share a similar phenethylamine backbone and are known for their biological activity.
N-[(2-chlorophenyl)methyl] derivatives: Compounds with similar chlorophenyl groups exhibit comparable chemical reactivity and biological properties.
Uniqueness
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C13H19ClN2O |
|---|---|
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H19ClN2O/c1-13(2,3)11(15)12(17)16-8-9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI-Schlüssel |
SQMYONOUUIQWGF-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1Cl)N |
Kanonische SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
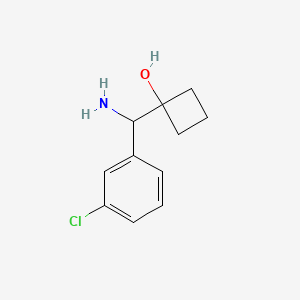
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
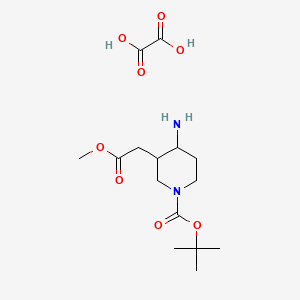
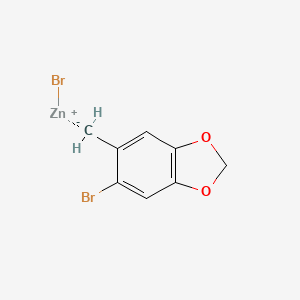
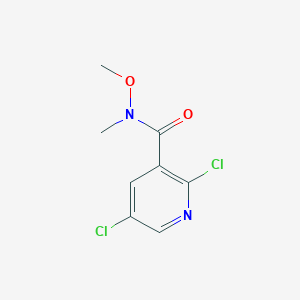
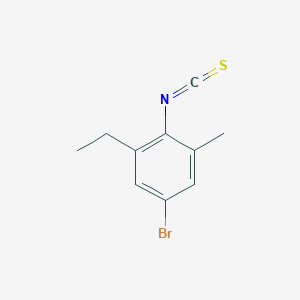
![tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate](/img/structure/B13904046.png)
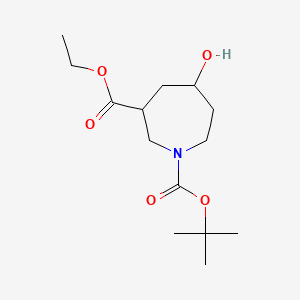
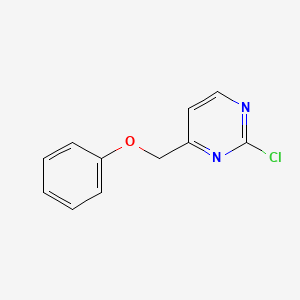
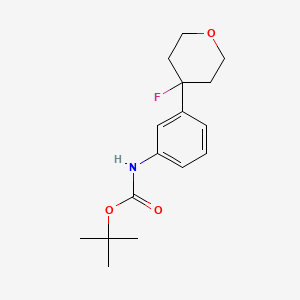
![1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide](/img/structure/B13904061.png)
![Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate](/img/structure/B13904062.png)
![(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904069.png)
